molecular formula C12H9BrO B8399799 5-Bromo-1-acenaphthenol

5-Bromo-1-acenaphthenol

Cat. No. B8399799
M. Wt: 249.10 g/mol
InChI Key: YYYZIIJOZBACEZ-UHFFFAOYSA-N
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Patent
US07335660B2

Procedure details

To 1,2-dihydro-1-acenaphthylenol (0.34 g, 2 mmol) in dry DMF (10 mL) was added recrystallised N-bromosuccinimide (0.39 g, 2.2 mmol), and the mixture stirred for 3 h under nitrogen. The solution was poured onto water (500 mL) and the precipitate filtered off. The resultant solid was redissolved in methanol, filtered and evaporated in vacuo to yield the title compound as a brown solid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:13])[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=[C:3]3[CH2:2]1.[Br:14]N1C(=O)CCC1=O>CN(C=O)C>[Br:14][C:6]1[C:7]2[C:12]3[C:3]([CH2:2][CH:1]([OH:13])[C:11]=3[CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
C1(CC2=CC=CC3=CC=CC1=C23)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.39 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 3 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured onto water (500 mL)
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The resultant solid was redissolved in methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C2CC(C=3C=CC=C1C32)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.